molecular formula C16H15NO3 B2422205 N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1351644-80-8

N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2422205
CAS No.: 1351644-80-8
M. Wt: 269.3
InChI Key: KQKCKWRRJHNKRK-UHFFFAOYSA-N
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Description

“N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It is a derivative of benzofuran, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are used in the design of novel therapies with enhanced efficacy compared to conventional treatments .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a benzofuran ring, which is composed of fused benzene and furan rings . The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on glucokinase activators, closely related to the chemical structure of interest, has demonstrated significant insights into their metabolism and pharmacokinetics. A partial glucokinase activator underwent biotransformation to produce a metabolite, highlighting the importance of humanized chimeric mice models and semi-physiological pharmacokinetic modeling in predicting human disposition of drug candidates. This approach helps in understanding the metabolic pathways and potential human-specific metabolites of such compounds, which is crucial for drug development processes (Kamimura et al., 2017).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which showed promising antimicrobial and antioxidant activities. This indicates the potential of such compounds in developing new therapeutic agents with antimicrobial and antioxidant properties (Sindhe et al., 2016).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, which share structural similarities with the chemical of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, specifically (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b: 5,4-b’] difuran-2-carboxamide, showed high COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, indicating their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).

Radioligand Development for Imaging

Research into the development of radioligands for imaging peripheral benzodiazepine receptors used novel quinoline-2-carboxamide derivatives. These studies are crucial for advancing diagnostic capabilities in neurology and oncology, providing insights into the potential use of similar compounds in the development of imaging agents (Matarrese et al., 2001).

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The study and development of “N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” and similar compounds could potentially lead to the discovery of new drugs with enhanced efficacy.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKCKWRRJHNKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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